![molecular formula C19H17ClN2O3 B2640127 Methyl 4-((5-chloro-2-methoxyphenyl)amino)-8-methylquinoline-2-carboxylate CAS No. 1226430-05-2](/img/structure/B2640127.png)
Methyl 4-((5-chloro-2-methoxyphenyl)amino)-8-methylquinoline-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the various functional groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, with the various functional groups attached at the specified positions. The presence of these groups would likely result in a highly polar molecule, with potential for hydrogen bonding due to the amino group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could act as a base or nucleophile in reactions, while the carboxylate ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and the aromatic quinoline ring would likely result in a relatively high melting point and boiling point for this compound .Scientific Research Applications
Amine Protection/Deprotection Reagent
- Advantages :
Axially-Chiral Biarylphosphonate Synthesis
- Role of the Compound :
Pharmacology of Epithelial Calcium Channels
- Potential Role :
Antimicrobial Surfaces
- Possible Application :
Synthesis of Substituted Coumarin Derivatives
- Resulting Compounds :
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(5-chloro-2-methoxyanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-5-4-6-13-14(10-16(19(23)25-3)22-18(11)13)21-15-9-12(20)7-8-17(15)24-2/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATNXVBPPGVGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate |
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